molecular formula C12H6F2IN3 B8726516 1-(2,4-Difluorophenyl)-4-iodo-1H-pyrazolo[3,4-B]pyridine

1-(2,4-Difluorophenyl)-4-iodo-1H-pyrazolo[3,4-B]pyridine

Cat. No.: B8726516
M. Wt: 357.10 g/mol
InChI Key: GOCYTLKWXZZAGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Difluorophenyl)-4-iodo-1H-pyrazolo[3,4-B]pyridine is a useful research compound. Its molecular formula is C12H6F2IN3 and its molecular weight is 357.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H6F2IN3

Molecular Weight

357.10 g/mol

IUPAC Name

1-(2,4-difluorophenyl)-4-iodopyrazolo[3,4-b]pyridine

InChI

InChI=1S/C12H6F2IN3/c13-7-1-2-11(9(14)5-7)18-12-8(6-17-18)10(15)3-4-16-12/h1-6H

InChI Key

GOCYTLKWXZZAGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)N2C3=NC=CC(=C3C=N2)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a dry 16×100 mm Chem-Glass reaction tube under N2 was added 2-fluoro-4-iodonicotinaldehyde (5 g, 19.92 mmol), (2,4-difluorophenyl)hydrazine (3.01 g, 20.92 mmol) and anhydrous NMP (35 mL). The reaction mixture was flushed with argon, securely capped, stirred for 20 min at room temp, and then placed in a 180° C. oil bath for 4 h. The reaction mixture was then allowed to stir at room temperature for 72 h. The reaction mixture was diluted with EtOAc (1200 mL) and the organic layer was extracted with water (6×350 mL), brine (1×100 mL), dried over Na2SO4, filtered, and evaporated to dryness. The residue was purified by Biotage Silica gel chromatography on a 300 g Thompson Single Step™ silica cartridge using a linear gradient from 100% hexanes to 100% dichloromethane over 10 column volumes to give 4.53 g (44.6%) of Intermediate 13A, as a light yellow solid that contained 28% of the uncyclized hydrazone intermediate ((E)-3-(2-(2,4-difluorophenyl)hydrazono)methyl)-2-fluoro-4-iodopyridine). 1H NMR (500 MHz, CCl3D) δ ppm 8.21 (1 H, d, J=4.58 Hz), 8.14 (1 H, s), 7.59-7.71 (2 H, m), 7.10 (2 H, td, J=7.55, 3.81 Hz). LC/MS (Condition A): T=3.7 min, (M+H)+ 357.90.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.01 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Yield
44.6%

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